

An In-Depth Technical Guide to 1-Phenyl-2,5-dihydro-1H-pyrrole

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Compound of Interest

Compound Name: 1-Phenyl-2,5-dihydro-1H-pyrrole

Cat. No.: B171779

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2,5-dihydro-1H-pyrrole, also known as 1-phenyl-3-pyrroline, is a heterocyclic aromatic amine. The pyrrole ring is a fundamental scaffold in a vast array of biologically active molecules, both natural and synthetic.[1] This privileged structure is a key component in numerous pharmaceuticals and natural products, indicating its importance in medicinal chemistry.[2] While extensive research has been conducted on various substituted pyrrole derivatives, this guide focuses on the core structure of **1-Phenyl-2,5-dihydro-1H-pyrrole**, summarizing its synthesis, known properties, and the biological activities of its closely related analogs to provide a foundational understanding for researchers in drug discovery and development.

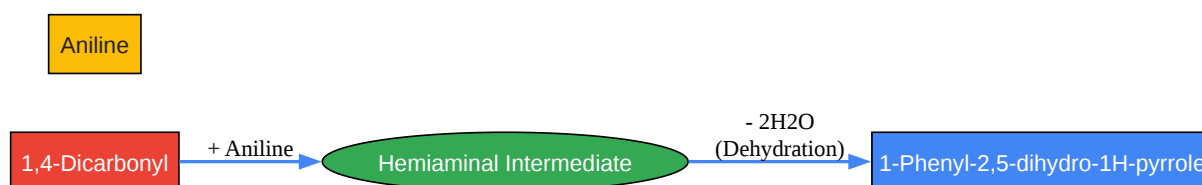
Synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole

The most common and versatile method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[1][3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][4] For the synthesis of **1-Phenyl-2,5-dihydro-1H-pyrrole**, the likely precursors would be a 1,4-dicarbonyl compound and aniline.

Experimental Protocol: Paal-Knorr Synthesis (General Procedure)

A general procedure for the Paal-Knorr synthesis of an N-substituted pyrrole is as follows:

- **Reaction Setup:** A 1,4-dicarbonyl compound is dissolved in a suitable solvent, such as ethanol, acetic acid, or toluene, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- **Addition of Amine:** An equimolar amount or a slight excess of the primary amine (in this case, aniline) is added to the solution.
- **Catalysis (Optional):** The reaction can be conducted under neutral or weakly acidic conditions. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction.^[4] However, strongly acidic conditions (pH < 3) may favor the formation of furan byproducts.^[4]
- **Reaction Conditions:** The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the desired N-substituted pyrrole.



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Paal-Knorr synthesis of **1-Phenyl-2,5-dihydro-1H-pyrrole**.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of **1-Phenyl-2,5-dihydro-1H-pyrrole** is not extensively reported in the available literature. However, some basic properties can be found in chemical databases.

Property	Value	Source
Molecular Formula	C10H11N	-
Molecular Weight	145.20 g/mol	-
CAS Number	103204-12-2	-

Spectroscopic data is crucial for the characterization of the compound. While a full dataset for **1-Phenyl-2,5-dihydro-1H-pyrrole** is not available, the following table presents typical spectroscopic data for a related N-phenylpyrrole derivative.

Spectroscopic Data for 1-Phenylpyrrole	
¹ H NMR (400 MHz, CDCl ₃)	δ 7.40 (t, J = 7.8 Hz, 2H), 7.22 (t, J = 7.4 Hz, 1H), 7.08 (t, J = 2.1 Hz, 2H), 6.34 (t, J = 2.1 Hz, 2H)
Mass Spectrum (MS)	m/z 143 (M ⁺)

Biological Activities of Related Pyrrole Derivatives

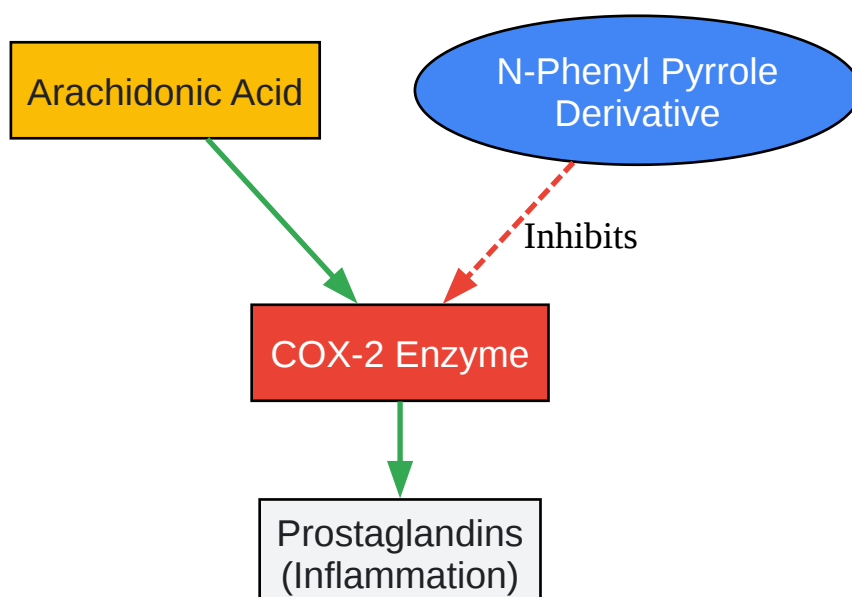
While there is a lack of specific biological activity data for **1-Phenyl-2,5-dihydro-1H-pyrrole**, numerous studies have demonstrated the diverse pharmacological potential of its derivatives. This suggests that the 1-phenyl-pyrrole scaffold is a valuable starting point for the design of novel therapeutic agents.

Anti-inflammatory Activity

Several N-phenyl-pyrrole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Compound	Target	IC ₅₀ (nM)	Cell Line
1-Methyl-1H-pyrrole-2,5-dione derivative (9d)	COX-2	6.0	RAW 264.7 macrophages
Celecoxib (Reference)	COX-2	-	-

This data indicates that the pyrrole-2,5-dione scaffold, a close structural relative, can be modified to produce potent and selective COX-2 inhibitors.[5]



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Inhibition of the COX-2 pathway by N-phenyl pyrrole derivatives.

Anticancer Activity

The antiproliferative effects of various pyrrole derivatives have been evaluated against a range of human cancer cell lines.

Compound Class	Cancer Cell Lines	Activity Level
N-phenylpyrrolicarbothioamides	Various (9 types)	10^{-6} M to 10^{-8} M
Pyrrolopyrrolizinones	Various	Submicromolar IC ₅₀

These studies highlight the potential of the pyrrole nucleus as a scaffold for the development of novel anticancer agents.[6][7]

Other Biological Activities

Derivatives of 2,5-dihydro-1H-pyrrole have also been investigated for other therapeutic applications, including:

- Antidiabetic Agents: Zinc(II) complexes of 1-(arylmethyl)-2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxamides have shown insulin-mimetic activity.[8]
- FGFR Inhibitors: 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of fibroblast growth factor receptors, which are implicated in various cancers.[9]

Conclusion

1-Phenyl-2,5-dihydro-1H-pyrrole represents a core heterocyclic structure with significant potential for derivatization in the field of medicinal chemistry. While direct and comprehensive data on the parent compound is limited, the well-established Paal-Knorr synthesis provides a reliable route for its preparation. The diverse and potent biological activities exhibited by its numerous derivatives, including anti-inflammatory, anticancer, and antidiabetic effects, underscore the value of the N-phenyl-pyrrole scaffold as a foundational element for the design and development of novel therapeutic agents. Further investigation into the specific properties and biological profile of **1-Phenyl-2,5-dihydro-1H-pyrrole** is warranted to fully elucidate its potential and guide the rational design of future drug candidates.

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